(r)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol is an organic compound that contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromo-3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents.
Major Products
Oxidation: 2-Amino-2-(2-bromo-3-fluorophenyl)acetaldehyde.
Reduction: 2-Amino-2-(2-bromo-3-fluorophenyl)ethane.
Substitution: 2-Amino-2-(2-mercapto-3-fluorophenyl)ethan-1-ol.
Scientific Research Applications
®-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, which can modulate the activity of these targets. The bromine and fluorine atoms may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-bromo-3-chlorophenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-3-iodophenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-3-methylphenyl)ethan-1-ol
Uniqueness
®-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability and binding properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C8H9BrFNO |
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Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
KSTWIVUAXRGCID-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)Br)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(CO)N |
Origin of Product |
United States |
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